molecular formula C16H16Cl2N2O2 B4846528 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine

1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine

Cat. No. B4846528
M. Wt: 339.2 g/mol
InChI Key: FZCBHRKIZLLHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine, also known as DFMO, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFMO is a piperazine derivative that has been shown to have anti-tumor and anti-inflammatory properties.

Mechanism of Action

1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine works by inhibiting the enzyme ornithine decarboxylase (ODC), which is responsible for the production of polyamines. Polyamines are essential for cell growth and proliferation. By inhibiting ODC, 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine reduces the levels of polyamines, which in turn inhibits cell growth and proliferation. This mechanism of action makes 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine a potential anti-cancer and anti-inflammatory agent.
Biochemical and Physiological Effects:
1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell growth and proliferation, induce apoptosis (programmed cell death), and reduce inflammation. 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine has also been shown to reduce the levels of polyamines in the body, which can have a number of physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine is also relatively easy to synthesize and purify. However, one limitation of using 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine in lab experiments is that it can be toxic at high doses. Careful dosing and monitoring is required to ensure the safety of the subjects.

Future Directions

There are a number of future directions for research on 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine. One area of research is the development of new formulations of 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine that can be more easily administered and have fewer side effects. Another area of research is the identification of new targets for 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine, which could expand its potential therapeutic applications. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine, which could lead to the development of new drugs and therapies.

Scientific Research Applications

1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor and anti-inflammatory properties. 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine has been studied in various types of cancer, including colon, breast, and prostate cancer. It has also been studied in inflammation-related diseases such as arthritis and inflammatory bowel disease.

properties

IUPAC Name

(3,4-dichlorophenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c17-14-4-3-12(10-15(14)18)16(21)20-7-5-19(6-8-20)11-13-2-1-9-22-13/h1-4,9-10H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCBHRKIZLLHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichlorophenyl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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